molecular formula C25H26BrN5O3 B2904696 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1358764-05-2

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2904696
CAS No.: 1358764-05-2
M. Wt: 524.419
InChI Key: WVWLAQXTFSGKNA-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 1H-1,2,3-triazole-4-carboxamide core. Key structural elements include:

  • Triazole substituents: A methyl group at position 5 and a [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group at position 1.
  • Carboxamide substitution: The amide nitrogen is substituted with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity.
  • Oxazole moiety: The oxazole ring at position 1 contains a 5-bromo-2-methoxyphenyl substituent, which may influence electronic properties and biological interactions.

This scaffold is structurally related to bioactive triazole derivatives targeting diverse biological pathways, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN5O3/c1-13-9-14(2)22(15(3)10-13)28-24(32)23-16(4)31(30-29-23)12-20-17(5)34-25(27-20)19-11-18(26)7-8-21(19)33-6/h7-11H,12H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLAQXTFSGKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the bromination of a methoxyphenyl precursor, followed by the formation of the oxazole ring through cyclization reactions. The triazole ring is then introduced via a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. Finally, the carboxamide group is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the implementation of automated systems for the click chemistry and amide coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the brominated phenyl ring can produce a dehalogenated compound .

Scientific Research Applications

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl ring and the triazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name / ID Triazole Substituents (Position 1) Carboxamide Substituent (N-linked) Key Spectral Data (IR, NMR, MS) Reference
Target Compound [2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl]methyl 2,4,6-Trimethylphenyl Not explicitly reported in evidence
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) o-Tolyl Naphthalen-2-yl $ ^1H $-NMR: δ 7.20–8.40 (Ar-H), 2.55 (CH$_3$) [2]
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl X-ray crystallography (twist angle: 87.77°) [3]
5-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(2-ethoxyphenyl)-5-methyloxazol-4-yl]methyl]-... [2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl]methyl 2,3-Dihydro-1,4-benzodioxin-6-yl HRMS: m/z 520.12 (M+1) [10]
N-(5-Bromo-2-pyridinyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-Chlorophenyl)-5-methyloxazole 5-Bromo-2-pyridinyl IR: 1670 cm$^{-1}$ (C=O) [15]

Impact of Oxazole Substituents

  • In contrast, the ethoxyphenyl-oxazole in may improve metabolic stability due to reduced oxidative susceptibility .
  • Bromine substitution (as in the target compound and ) is linked to increased halogen bonding in protein-ligand interactions, a feature absent in methoxy- or methyl-substituted analogues .

Role of Carboxamide Substitutions

  • The 2,4,6-trimethylphenyl group in the target compound provides greater lipophilicity compared to naphthyl (3q) or chlorophenyl () substituents, likely influencing membrane permeability .
  • Compounds with heterocyclic carboxamide substituents (e.g., quinolin-2-yl in 3o ) exhibit enhanced π-π stacking in kinase inhibition, whereas alkyl/aryl groups prioritize steric effects .

Triazole Core Modifications

  • Methylation at position 5 (common in the target compound and derivatives like ) reduces rotational freedom, stabilizing bioactive conformations. In contrast, cyclopropyl or amino groups (e.g., ) introduce torsional strain or hydrogen-bonding capacity .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s oxazole and triazole rings are expected to show C=N stretches near 1593 cm$^{-1}$ (cf. 1670 cm$^{-1}$ for oxazole C=O in ) .
  • NMR : The 2,4,6-trimethylphenyl group would produce three singlet methyl signals (δ ~2.20–2.50 ppm), distinct from the multiplet aromatic signals in naphthyl-substituted analogues .
  • Mass Spectrometry : Expected molecular ion [M+1] at m/z ~600–650 (unreported in evidence; estimated based on similar compounds ).

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